molecular formula C10H12O5 B8344757 3-Methoxymethoxy-4-methoxybenzoic acid

3-Methoxymethoxy-4-methoxybenzoic acid

Cat. No. B8344757
M. Wt: 212.20 g/mol
InChI Key: FTMUURWKFQCEJL-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

In a similar manner to Step 1 of Example 347, isovanillic acid (5.00 g, 29.7 mmol) was suspended in dichloromethane (100 mL), and the suspension was treated with diisopropylethylamine (22.8 mL, 131 mmol) and chloromethyl methyl ether (4.96 mL, 65.4 mmol). The solvent was evaporated under reduced pressure. The residue was dissolved in methanol (50 mL) and treated with 4 mol/L aqueous potassium hydroxide solution (50 mL). The solvent was evaporated under reduced pressure. The residue was added with 4 mol/L hydrochloric acid. The precipitated solid was collected by filtration and washed with water, followed by drying under reduced pressure to obtain 3-methoxymethoxy-4-methoxybenzoic acid (4.82 g, yield 76%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step Two
Quantity
4.96 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:6]([O:7][CH3:8])=[C:4]([OH:5])[CH:3]=1.C(N(C(C)C)CC)(C)C.[CH3:22][O:23][CH2:24]Cl>ClCCl>[CH3:22][O:23][CH2:24][O:5][C:4]1[CH:3]=[C:2]([CH:10]=[CH:9][C:6]=1[O:7][CH3:8])[C:1]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC(O)=C(OC)C=C1)(=O)O
Step Two
Name
Quantity
22.8 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
4.96 mL
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (50 mL)
ADDITION
Type
ADDITION
Details
treated with 4 mol/L aqueous potassium hydroxide solution (50 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added with 4 mol/L hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COCOC=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.82 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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